Methyl isoferulate
Overview
Description
Methyl isoferulate: is a naturally occurring compound found in various plants, including Phyllostachys heterocycla. It is a methyl ester of isoferulic acid, with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . This compound is known for its potential biological activities and is used in various scientific research applications.
Mechanism of Action
Target of Action
Methyl isoferulate is a compound that has been isolated from various plant species
Mode of Action
It is known that the compound is isolated from the leaves of certain plants , suggesting it may play a role in plant metabolism or defense.
Biochemical Pathways
It is possible that the compound may interact with various biochemical pathways given its presence in diverse plant species . .
Biochemical Analysis
Biochemical Properties
Methyl isoferulate is known to participate in biochemical reactions. It has been found in the alkaloid fraction of the plant Withania somnifera, indicating its potential interaction with other biomolecules
Cellular Effects
Related compounds have shown antioxidant and anti-proliferative properties , suggesting that this compound may have similar effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It has been suggested that the methyl radical elimination from this compound may involve the electronic excitation of a transient structure . This suggests that this compound may interact with biomolecules through binding interactions, potentially influencing enzyme activity and gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl isoferulate can be synthesized through the esterification of isoferulic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction typically involves refluxing the mixture for several hours until the esterification is complete .
Industrial Production Methods: In industrial settings, this compound is often isolated and purified from natural sources, such as the leaves of Phyllostachys heterocycla. The extraction process involves solvent extraction followed by chromatographic purification to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Methyl isoferulate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to its corresponding alcohols.
Substitution: It can undergo substitution reactions, particularly at the methoxy and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl isoferulate has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various bioactive compounds.
Biology: It has been studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research has explored its potential use in treating various diseases due to its biological activities.
Industry: It is used in the development of natural pesticides and other industrial applications
Comparison with Similar Compounds
- Methyl ferulate: Similar structure but different substitution pattern.
- Ethyl ferulate: Ethyl ester instead of methyl ester.
- Caffeic acid: Different functional groups and biological activities .
Properties
IUPAC Name |
methyl (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-10-5-3-8(7-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3/b6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLOUXXZZFFBBW-GQCTYLIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16980-82-8 | |
Record name | Methyl isoferulate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016980828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the potential of methyl isoferulate as an antiviral agent?
A1: Research suggests that this compound might hold potential as an antiviral agent, specifically against influenza. A study utilizing molecular docking and molecular dynamics simulations identified this compound as a potential inhibitor of the influenza M2 channel. [] This channel is crucial for viral replication, and blocking its activity could hinder the virus's ability to spread. Further research, including in vitro and in vivo studies, is needed to confirm these preliminary findings and explore its potential therapeutic applications.
Q2: Has this compound been isolated from any plant sources?
A2: Yes, this compound has been isolated from several plant sources. It was identified in the stems and leaves of Nauclea officinalis, a plant traditionally used in Chinese medicine. [] Additionally, it was found in the male inflorescence of Populus canadensis Moench., commonly known as the Canadian poplar. [] These findings highlight the presence of this compound in diverse plant species and its potential relevance in traditional medicine practices.
Q3: How does the structure of this compound influence its reactivity?
A3: The structure of this compound plays a key role in its reactivity. A study investigating the oxidation of propenoidic phenols found that this compound, unlike its isomer methyl ferulate, did not undergo oxidation in the presence of a cobalt(II) catalyst and molecular oxygen. [] This difference in reactivity can be attributed to the position of the methoxy group on the aromatic ring, influencing the electron-donor properties and subsequent radical formation. [] This highlights the importance of structural features in dictating the chemical behavior of this compound.
Q4: Are there any hypotheses regarding the biosynthesis of compounds related to this compound?
A4: Yes, there are hypotheses related to the biosynthesis of compounds structurally similar to this compound. Studies investigating the reaction of this compound with ferric chloride (FeCl3) or silver oxide (Ag2O) have provided insights into the potential biosynthetic pathways of lithospermic acids and related nor- and neolignans. [, ] These reactions mimic possible enzymatic processes in plants, shedding light on the formation of complex natural products from simpler precursors like this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.